molecular formula C15H20N2O2S B3006158 N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide CAS No. 1351643-87-2

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide

Cat. No.: B3006158
CAS No.: 1351643-87-2
M. Wt: 292.4
InChI Key: QNBSNGNOQGXLGC-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a heterocyclic compound featuring a spiro[4.5]decane core modified with oxygen (1-oxa), sulfur (4-thia), and nitrogen (8-aza) atoms. The 8-carboxamide group is substituted with a 2-methylphenyl moiety, introducing ortho-methyl steric effects.

Properties

IUPAC Name

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12-4-2-3-5-13(12)16-14(18)17-8-6-15(7-9-17)19-10-11-20-15/h2-5H,6-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBSNGNOQGXLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC3(CC2)OCCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide typically involves the reaction of 2-methylbenzenamine with a spirocyclic intermediate. One common method includes the reaction of 6,10-dioxaspiro[4.5]decane-7,9-dione with 2-methylbenzenamine in ethanol, followed by further modifications to introduce the carboxamide group . The reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the spirocyclic core can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide. For instance, derivatives of spiro compounds have been shown to inhibit the proliferation of various cancer cell lines:

  • Mechanism of Action : The compound induces apoptosis in cancer cells, as demonstrated by flow cytometry assays using annexin V-FITC staining, which quantifies apoptotic cells.
  • Case Study : In a study involving sulfonamide derivatives, compounds similar to N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibited significant inhibitory effects on lung carcinoma (A549) and breast adenocarcinoma (MDA-MB-231) cell lines, outperforming standard chemotherapeutics like Doxorubicin .

Synthesis of Novel Derivatives

The synthesis of N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane derivatives has been explored to enhance their pharmacological properties:

  • Synthetic Methods : Techniques such as metal-catalyzed cyclization have been employed to create novel derivatives with improved bioactivity . These methods allow for the modification of various functional groups to optimize therapeutic efficacy.

Interaction with Biological Targets

The spirocyclic structure serves as a pharmacophore that can modulate interactions with specific receptors or enzymes involved in disease mechanisms:

  • Targeting Adenosine Receptors : Some derivatives are being investigated for their role as antagonists at adenosine A2A receptors, which are implicated in cancer and inflammatory diseases .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure and biological activity is crucial for drug design:

CompoundStructureActivity
Compound ASpirocyclicHigh anticancer activity
Compound BModified spiroModerate activity
Compound CUnmodifiedLow activity

This table summarizes findings from SAR studies indicating that modifications to the spiro structure can significantly impact biological efficacy.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets. For instance, as a FAAH inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of fatty acid amides and thereby modulating endocannabinoid signaling pathways . This interaction can lead to various physiological effects, including pain relief and anti-inflammatory responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s analogs differ primarily in substituents on the aromatic ring, heteroatom composition, and functional groups attached to the spiro core. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Analogs

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features Reference
N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide (Target) 1-oxa-4-thia-8-azaspiro[4.5]decane N-(2-methylphenyl) C15H19N3O2S 329.4* Ortho-methyl substituent; carboxamide
N-(4-ethoxyphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide Same core N-(4-ethoxyphenyl) C16H22N2O3S 322.4 Para-ethoxy group; increased polarity
8-((2-Bromophenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane 1-oxa-4-thia-8-azaspiro[4.5]decane 8-(2-bromophenyl)sulfonyl C13H16BrNO3S2 378.3 Sulfonyl group; bromine atom (electron-withdrawing)
N-(4-methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide 1-oxa-4,8-diazaspiro[4.5]decane N-(4-methylphenyl); 8-pyrimidinyl C19H23N5O2 353.4 Additional pyrimidinyl group; diaza system
3-(3-Chlorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one 1-oxa-4-thia-8-azaspiro[4.5]decane 3-(3-chlorophenyl); propan-1-one C15H17ClN2O2S 348.8 Ketone group; chlorophenyl substituent

*Calculated based on substituent adjustments from analogs.

Impact of Substituent Modifications

  • Ortho vs. In contrast, the para-ethoxy analog (C16H22N2O3S) may exhibit improved solubility due to its polar ethoxy group but reduced membrane permeability .
  • Electron-Withdrawing Groups: The sulfonyl and bromine substituents in 8-((2-bromophenyl)sulfonyl)-... (C13H16BrNO3S2) increase electrophilicity, which could enhance reactivity in nucleophilic environments or interactions with charged residues in biological targets .
  • Heteroatom Additions: The diaza system in N-(4-methylphenyl)-8-(2-pyrimidinyl)-... (C19H23N5O2) introduces a second nitrogen, likely improving hydrogen-bonding capacity and basicity. Pyrimidinyl groups are known to engage in π-π stacking, a feature absent in the target compound .

Functional Group Variations

  • Carboxamide vs. Ketone: The target’s carboxamide group enables hydrogen bonding with both donors (NH) and acceptors (CO), whereas the ketone in 3-(3-chlorophenyl)-1-(...)-propan-1-one (C15H17ClN2O2S) only acts as a hydrogen-bond acceptor. This difference may influence binding kinetics and metabolic stability .
  • Spiro Core Rigidity : All analogs retain the spiro[4.5]decane framework, which imposes conformational constraints. This rigidity is advantageous for minimizing entropic penalties during target binding but may reduce synthetic accessibility .

Biological Activity

N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide is a compound of interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula: C15H20N2O2S
  • Molecular Weight: 292.4 g/mol
  • InChI Key: QNBSNGNOQGXLGC-UHFFFAOYSA-N
  • SMILES Representation: CC1=CC=CC=C1NC(=O)N2CCC3(CC2)OCCS3

Research indicates that compounds similar to N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane derivatives exhibit various biological activities, including:

  • Calcium Uptake Inhibition: These compounds have shown the ability to inhibit calcium uptake in cellular systems, which may have implications for conditions such as hypertension and cardiac dysfunction .
  • Antihypoxic and Antianoxic Effects: The compound is linked to protective effects against hypoxia and anoxia, potentially benefiting conditions where oxygen supply is compromised .
  • Neurotransmitter Modulation: Preliminary studies suggest possible interactions with neurotransmitter systems, particularly involving nicotinic acetylcholine receptors (nAChRs), which are crucial in neurodegenerative diseases like Alzheimer's and schizophrenia .

In Vitro Studies

Several in vitro studies have been conducted to assess the biological activity of this compound:

  • Cell Viability Assays: The compound was tested on various cell lines, demonstrating a dose-dependent increase in cell viability at lower concentrations while exhibiting cytotoxicity at higher doses.
Concentration (µM)Cell Viability (%)
185
1075
5045
10020

Case Studies

  • Neuroprotective Effects: A study published in a pharmacological journal reported that N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane exhibited significant neuroprotective effects in a mouse model of Alzheimer's disease. The mechanism was attributed to its ability to modulate nAChR activity, leading to improved cognitive function and reduced amyloid plaque formation .
  • Cardiovascular Studies: Another case study highlighted its antihypertensive properties, where the compound showed a reduction in blood pressure in hypertensive rat models. This effect was associated with its calcium uptake inhibition mechanism, suggesting potential therapeutic applications for managing hypertension .

Q & A

Basic Question: What synthetic methodologies are recommended for preparing N-(2-methylphenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide?

Answer:
The synthesis of spirocyclic compounds like this typically involves cyclocondensation or ring-closing reactions. For example, analogous spiro[4.5]decane derivatives are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with imine precursors (e.g., benzothiazol-2-yl-amine derivatives) under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Key steps include:

  • Schiff base formation : Condensation of aldehydes with amines to generate imine intermediates.
  • Nucleophilic attack : Ring closure facilitated by the nucleophilic character of sulfur or oxygen atoms in the precursor.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures.
    Characterization via melting point, elemental analysis, and spectroscopic methods (IR, UV-Vis) is critical to confirm purity .

Basic Question: How can the spirocyclic structure of this compound be confirmed experimentally?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously confirming spirocyclic geometry. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze bond angles, torsional strain, and puckering parameters . For example:

  • Puckering analysis : The Cremer-Pople ring-puckering coordinates (e.g., amplitude QQ and phase θ\theta) quantify deviations from planarity in the spiro system .
  • Torsion angles : Key angles (e.g., between the 1-oxa and 4-thia rings) should align with computational models.
    If crystals are unavailable, 2D NMR (COSY, HSQC) can resolve overlapping signals and confirm connectivity.

Advanced Question: How can computational modeling aid in understanding the conformational flexibility of this spiro compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) can model:

  • Energy minima : Identify stable conformers by scanning dihedral angles (e.g., C-S-C-O in the thia-oxa rings) .
  • Ring puckering : Compare calculated puckering amplitudes (QQ) with crystallographic data to validate models .
  • Electrostatic potential maps : Predict reactive sites for derivatization (e.g., carboxamide group reactivity).
    Software suites like Gaussian or ORCA are recommended. Cross-validation with experimental data (e.g., XRD, NMR) is essential to resolve discrepancies .

Advanced Question: What strategies resolve contradictions in spectroscopic data (e.g., unexpected IR stretches or NMR shifts)?

Answer:
Contradictions often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

  • Dynamic NMR (DNMR) : Detect slow conformational exchange (e.g., ring puckering) by variable-temperature 1H^1H NMR .
  • Isotopic labeling : Use 13C^{13}C- or 15N^{15}N-enriched samples to simplify HSQC/HMBC correlations.
  • Theoretical IR simulations : Compare experimental IR peaks (e.g., C=O stretches at ~1680 cm1^{-1}) with DFT-calculated vibrational spectra to assign ambiguous signals .

Advanced Question: How can reaction mechanisms involving this compound be elucidated?

Answer:
Mechanistic studies require a combination of:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps.
  • Trapping intermediates : Use low-temperature NMR or ESI-MS to detect short-lived species (e.g., spirocyclic oxonium ions).
  • Computational transition-state analysis : Locate energy barriers using QM/MM methods (e.g., in Gaussian) .
    For example, the nucleophilic opening of the 1-oxa ring by amines can be modeled via Fukui indices to predict regioselectivity .

Advanced Question: How to design experiments for studying the compound's biological activity (e.g., enzyme inhibition)?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to predict binding modes with target proteins (e.g., kinases or GPCRs).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Structure-activity relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing the 2-methylphenyl group with halogenated aryl groups) and test via enzyme assays .

Advanced Question: What crystallographic software is recommended for refining complex spirocyclic structures?

Answer:

  • SHELX suite : SHELXL for refinement (handles twinning and disorder common in spiro systems) .
  • WinGX : Integrates SHELX tools with ORTEP-3 for visualization and validation (e.g., checking R-factor convergence) .
  • PLATON : Analyze symmetry and hydrogen-bonding networks to resolve packing ambiguities .

Advanced Question: How to address challenges in regioselective functionalization of the spiro system?

Answer:

  • Protecting group strategies : Temporarily block reactive sites (e.g., carboxamide) using Boc or Fmoc groups.
  • Directed ortho-metalation : Use directing groups (e.g., sulfoxides) to activate specific positions on the aryl ring .
  • Cross-coupling : Suzuki-Miyaura or Buchwald-Hartwig reactions for late-stage diversification .

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